molecular formula C17H17N3O4 B15023745 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15023745
M. Wt: 327.33 g/mol
InChI Key: MEKDOKUWWXWKDJ-VCHYOVAHSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the hydrazide moiety could form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetic acid: Shares the phenoxy group but lacks the nitrophenyl and hydrazide moieties.

    2-(2,6-dimethylphenoxy)ethanol: Similar phenoxy structure but with an ethanol group instead of the acetohydrazide moiety.

Uniqueness

The presence of both the nitrophenyl and hydrazide groups allows for a broader range of chemical interactions compared to its simpler analogs .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-5-3-6-13(2)17(12)24-11-16(21)19-18-10-14-7-4-8-15(9-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

MEKDOKUWWXWKDJ-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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